molecular formula C21H20FN3O6S B12404171 Vonoprazan Fumarate-D3

Vonoprazan Fumarate-D3

Cat. No.: B12404171
M. Wt: 464.5 g/mol
InChI Key: ROGSHYHKHPCCJW-PCUGBSCUSA-N
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Description

Vonoprazan-d3 (fumarate) is a deuterated form of vonoprazan fumarate, a potassium-competitive acid blocker. It is used primarily for the treatment of acid-related disorders such as gastroesophageal reflux disease and peptic ulcers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of vonoprazan-d3 (fumarate) involves several steps:

    Starting Material: The synthesis begins with 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde.

    Imine Formation: This compound is dissolved in an organic solvent and mixed with methylamine alcohol solution for 6-8 hours to generate an imine.

    Reduction: The imine is then reduced using metal borohydride for 1-2 hours.

    Boc Protection: The resulting compound is dissolved in an organic solvent, mixed with Boc anhydride, and reacted for 1-2 hours.

    Sulfonylation: The protected compound is then reacted with 3-pyridine sulfuryl chloride in the presence of sodium hydride and crown ether.

    Deprotection: The sulfonylated compound is treated with trifluoroacetic acid and methylene dichloride solution.

    Salt Formation: Finally, the compound is salified with fumaric acid to obtain vonoprazan-d3 (fumarate).

Industrial Production Methods

The industrial production of vonoprazan-d3 (fumarate) follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Vonoprazan-d3 (fumarate) undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Vonoprazan-d3 (fumarate) exerts its effects by inhibiting the H+/K+ ATPase enzyme in a potassium-competitive manner. This enzyme is responsible for the final step of acid secretion in the stomach. By blocking this enzyme, vonoprazan-d3 suppresses both basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells .

Properties

Molecular Formula

C21H20FN3O6S

Molecular Weight

464.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1,1,1-trideuterio-N-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]methanamine

InChI

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3;

InChI Key

ROGSHYHKHPCCJW-PCUGBSCUSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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